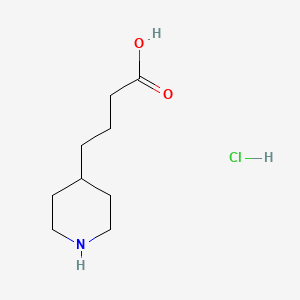

4-(Piperidin-4-yl)butanoic acid hydrochloride

货号 B1339998

分子量: 207.7 g/mol

InChI 键: UTPNREIRALGKPW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06197961B1

Procedure details

The same procedure as in Example 1 was repeated except the following. The same reactor as used in Example 1 was charged with 13.5 g (0.067 mole) of a γ-(4-pyridyl)butyric acid hydrochloride with a purity of at least 99%, 27.0 g of water and 0.67 g of 5% Rh/C [0.25% by weight in terms of Rh based on the γ-(4-pyridyl)butyric acid hydrochloride]. The reaction was conducted at 60° C. for 8 hours. A γ-(4-piperidyl)butyric acid hydrochloride was produced in a yield of 97%.

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1>[Rh].O>[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=C(C=C1)CCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0.67 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=C(C=C1)CCCC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.N1CCC(CC1)CCCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |